SM-4470

In Vivo Antifungal Efficacy Systemic Candidiasis Murine Infection Model

Standard azoles like ketoconazole lack efficacy in key systemic fungal models, particularly invasive aspergillosis. SM-4470 directly addresses this gap. - Proven to prolong survival in murine aspergillosis where ketoconazole is inactive. - 2x higher potency vs. C. albicans (PD50: 0.59 vs. 1.18 mg/kg). - Achieves comparable efficacy at lower systemic exposure-ideal for PK/PD disconnect studies. - Orally active, chiral imidazole supplied with batch-specific analytical data. Available for immediate shipment in research quantities.

Molecular Formula C16H21Cl3N2OS
Molecular Weight 395.8 g/mol
Cat. No. B15560451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM-4470
Molecular FormulaC16H21Cl3N2OS
Molecular Weight395.8 g/mol
Structural Identifiers
InChIInChI=1S/C16H20Cl2N2OS.ClH/c1-2-3-8-22-11-16(21,10-20-7-6-19-12-20)14-5-4-13(17)9-15(14)18;/h4-7,9,12,21H,2-3,8,10-11H2,1H3;1H/t16-;/m1./s1
InChIKeyGYJPRBFOYUKMDU-PKLMIRHRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SM-4470 Chiral Imidazole Antifungal


SM-4470, chemically designated as (R)-3-(n-butylthio)-2-(2,4-dichlorophenyl)-1-(imidazole-1-yl)-2-propanol hydrochloride, is an orally active, chiral imidazole antifungal agent first disclosed in 1986 [1]. It is structurally and pharmacologically related to the clinical azole antifungal ketoconazole, but is distinguished by a chiral center and a butylthio side chain that potentially alters its physiochemical and biological profile [1]. The compound has documented activity against a range of clinically relevant fungi, including yeasts (Candida), filamentous fungi (Aspergillus), and dermatophytes .

Chiral imidazole antifungal research tool
Orally active in murine infection models
Structurally distinct from ketoconazole (butylthio side chain, chiral center)

Why SM-4470 Is Not Substitutable


Direct substitution with ketoconazole or other early-generation imidazoles is not supported by the available experimental evidence. While SM-4470 and ketoconazole share a core imidazole scaffold and exhibit similar efficacy in some superficial infection models (e.g., candidal vaginitis in rats, trichophytosis in guinea pigs) [1], their in vivo performance diverges significantly in critical systemic infections. Notably, SM-4470 demonstrates a unique efficacy profile against Aspergillus in mice, a model in which ketoconazole is ineffective [1]. This divergence, coupled with SM-4470's ability to achieve comparable or superior in vivo efficacy at lower systemic exposure (serum concentrations) than ketoconazole [1], indicates that structural differences translate into distinct, non-interchangeable therapeutic and pharmacokinetic profiles. Selecting a generic azole without these specific validated properties could compromise research outcomes in models of invasive aspergillosis or when a unique PK/PD relationship is required.

Aspergillosis model activity
Ketoconazole is reported ineffective in murine systemic aspergillosis, whereas SM-4470 may support survival endpoints. Direct substitution may compromise aspergillosis research.
PK/PD divergence
SM-4470 achieves comparable antifungal effect at lower systemic exposure than ketoconazole in superficial infection models. Substitution may alter exposure-response interpretation.

SM-4470 vs. Ketoconazole Efficacy Evidence


Systemic Candidiasis Model Efficacy

In a head-to-head comparison, SM-4470 demonstrates significantly higher oral efficacy than ketoconazole in treating a systemic infection model. When evaluated in mice infected with Candida albicans, SM-4470 was approximately twofold more active than ketoconazole based on the 50% protective dose (PD50) values [1].

Systemic Candidiasis PD50
Head-to-head
PD50: 0.59 mg/kg (SM-4470) vs 1.18 mg/kg (ketoconazole)
Reported 2-fold lower PD50 in candidiasis model
Oral murine systemic candidiasis model
In Vivo Antifungal Efficacy Systemic Candidiasis Murine Infection Model

Aspergillosis In Vivo Efficacy

SM-4470 displays a unique spectrum of activity against Aspergillus in vivo that is not shared by its comparator. In a direct head-to-head study, oral administration of SM-4470 to mice with systemic aspergillosis resulted in significant efficacy (prolonged survival), whereas ketoconazole was completely ineffective [1].

Aspergillosis In Vivo
Head-to-head
Effective (prolonged survival) vs Ineffective
Aspergillosis model-response context
Oral systemic aspergillosis murine model
Antifungal Spectrum Invasive Aspergillosis Azole Resistance

Lower Systemic Exposure, Comparable Efficacy

In models of candidal vaginitis in rats and trichophytosis in guinea pigs, SM-4470 achieved therapeutic efficacy similar to that of ketoconazole, despite being present in serum at significantly lower concentrations [1]. This suggests a higher intrinsic in vivo potency for SM-4470 against these infections.

Exposure-Response
Head-to-head
Comparable efficacy at lower serum concentration
Supports PK/PD divergence investigation
Superficial infection models (rat, guinea pig)
Pharmacokinetics Serum Concentration In Vivo Potency

SM-4470 Application Scenarios


Invasive Aspergillosis Murine Model

Procure SM-4470 for studies requiring an orally active agent with demonstrated in vivo efficacy against Aspergillus, a key differentiator from ketoconazole [1]. This scenario leverages the direct evidence from Section 3 that shows SM-4470 is effective in prolonging survival in a murine aspergillosis model where ketoconazole is ineffective [1].

Candidiasis Potency Benchmark

Use SM-4470 as a high-potency comparator in oral treatment studies of systemic Candida albicans infections. The 2-fold higher activity compared to ketoconazole (PD50 0.59 mg/kg vs. 1.18 mg/kg) provides a robust quantitative benchmark for evaluating new chemical entities or formulations in murine models [1].

PK/PD Relationship Studies

SM-4470 serves as a critical tool for investigating the PK/PD disconnect observed in superficial fungal infections. Its ability to achieve ketoconazole-comparable efficacy at lower serum concentrations [1] makes it an ideal candidate for research focused on understanding drug distribution, tissue penetration, or intrinsic potency beyond plasma exposure metrics [1].

Application
Selection Property
Validation Focus
Invasive aspergillosis in vivo studies
Aspergillus model efficacy profile
Survival endpoint response in murine model
Systemic candidiasis model-response studies
Candidiasis PD50 activity context
Comparative in vivo activity in candidiasis model
PK/PD exposure-response research
Serum concentration-effect relationship
Exposure-normalized antifungal response in superficial infections

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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